3-methyl-6-phenyl-N-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
This compound belongs to the [1,2]oxazolo[5,4-b]pyridine family, a heterocyclic scaffold notable for its fused oxazole and pyridine rings. Key structural features include:
- 3-methyl group: Enhances lipophilicity and steric bulk.
- 4-carboxamide group with N-pyridin-3-yl: Provides hydrogen-bonding capacity and polar interactions.
Properties
IUPAC Name |
3-methyl-6-phenyl-N-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c1-12-17-15(18(24)21-14-8-5-9-20-11-14)10-16(22-19(17)25-23-12)13-6-3-2-4-7-13/h2-11H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNFCLLPDWMWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-phenyl-N-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-aminopyridine with an appropriate aldehyde to form an intermediate Schiff base, which is then cyclized to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-phenyl-N-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-methyl-6-phenyl-N-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-6-phenyl-N-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application being investigated .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key comparators (see References for sourcing):
Key Comparative Insights
Structural Variations and Pharmacological Implications
- Carboxamide vs. Carboxylic Acid : The target compound’s 4-carboxamide group (vs. carboxylic acid in ) likely enhances membrane permeability and target binding via hydrogen bonding with the pyridin-3-yl moiety .
- Substituent Effects: The 6-phenyl group (target) vs. The N-pyridin-3-yl carboxamide (target) vs. N-benzyl () introduces additional hydrogen-bonding capacity, which may improve selectivity.
- Core Modifications: The oxadiazole ring in compound 10f () confers immunostimulatory effects, absent in the target compound, suggesting divergent mechanisms . RM-33’s triazepinone core () enables immunosuppression via ERK/p38 inhibition, highlighting scaffold-dependent activity .
Biological Activity
3-Methyl-6-phenyl-N-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activity. This article reviews the biological properties, mechanisms of action, and therapeutic potentials of this compound based on diverse research findings.
- Molecular Formula : C19H14N4O2
- Molecular Weight : 330.34 g/mol
- CAS Number : 1190246-19-5
The compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes involved in critical cellular pathways. Notably, it has been studied for its inhibitory effects on phosphoinositide 3-kinases (PI3K), which play a significant role in cell growth and survival.
Enzymatic Inhibition
Recent studies have demonstrated that the compound effectively inhibits PI3K isoforms with varying potency:
- PI3Kα : IC50 = 3.6 nM
- PI3Kγ : IC50 = 1.8 nM
- PI3Kδ : IC50 = 2.5 nM
- PI3Kβ : IC50 approximately 10-fold higher than the other isoforms
These findings suggest that the compound may serve as a promising candidate for cancer therapy by selectively targeting the PI3K pathway .
Anticancer Properties
The ability of this compound to inhibit PI3K suggests potential applications in oncology. The PI3K pathway is frequently dysregulated in various cancers, making this compound a target for therapeutic intervention.
Case Studies
- In Vitro Studies : In cellular assays using HeLa and HCT116 cancer cell lines, the compound demonstrated significant antiproliferative effects, supporting its potential as an anticancer agent.
- Molecular Docking Studies : Computational analyses revealed that the compound fits well into the ATP binding pocket of PI3Kα, forming crucial interactions with key residues (e.g., Val851 and Lys802) essential for enzymatic activity .
Comparative Activity Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
